N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O5S2/c1-3-34-23-11-7-8-19-16-24(35-25(19)23)22-17-36-27(28-22)29-26(31)18-12-14-21(15-13-18)37(32,33)30(2)20-9-5-4-6-10-20/h4-17H,3H2,1-2H3,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURLHJNAJAIFDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multi-step organic reactionsThe final step involves the coupling of the benzofuran-thiazole intermediate with a benzamide derivative under specific reaction conditions such as the use of catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the benzofuran or thiazole rings, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Biological Applications
1. Anti-inflammatory Activity
One of the primary applications of this compound is its role as an inhibitor of the p38 mitogen-activated protein kinase (MAPK). Research indicates that it exhibits significant anti-inflammatory effects, making it a candidate for treating conditions such as rheumatoid arthritis. In vitro studies have shown that it effectively suppresses the release of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated models.
2. Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. Its mechanism involves interaction with specific molecular targets, inhibiting microbial growth through various pathways. Studies suggest that the presence of both the benzofuran and thiazole rings enhances its bioactivity by modulating enzyme and receptor activities.
3. Anticancer Potential
In addition to its anti-inflammatory and antimicrobial effects, N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide has shown potential as an anticancer agent. It induces apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
Mechanism of Action
The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Variations in Sulfamoyl Substituents
- Cyclohexyl(methyl)sulfamoyl variant: The compound 4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (BB00079) replaces the phenyl group with a cyclohexyl ring.
- Diethylsulfamoyl variant : 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (ECHEMI 313660-14-9) features a diethylamine group, reducing aromatic interactions but improving solubility due to the smaller alkyl substituents .
- Azepan-1-ylsulfonyl variant: The azepane ring in 4-(azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide introduces conformational flexibility, which may enhance binding to enzymes with deep active sites .
Variations in Thiazole Substituents
- 4-Nitrophenyl substitution : Compounds like 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide () exhibit electron-withdrawing nitro groups, which may enhance oxidative stability and alter electronic interactions in biological systems. This compound showed 119.09% efficacy in a high-content screening assay (p < 0.05), suggesting potent activity .
- It demonstrated 129.23% efficacy in the same assay .
- Imidazole-based analogs : Compounds like 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide () replace benzofuran with imidazole, showing antibacterial activity. This highlights the role of heterocyclic diversity in targeting different pathogens .
Core Benzamide Modifications
- Simplified core structure : 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (ECHEMI 313405-34-4) lacks the ethoxybenzofuran-thiazole extension, resulting in reduced molecular weight and complexity. This may limit target specificity but improve synthetic accessibility .
Comparative Data Table
Biological Activity
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzofuran scaffold , a thiazole ring , and a sulfamoyl group , contributing to its unique chemical characteristics. The molecular formula is with a molecular weight of 547.64 g/mol. The structure can be represented as follows:
1. Anti-inflammatory Activity
Research indicates that this compound acts as an inhibitor of p38 mitogen-activated protein kinase , which plays a crucial role in inflammatory responses. In vitro studies have shown that it effectively suppresses the release of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated models, suggesting its potential application in treating inflammatory diseases such as rheumatoid arthritis .
2. Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against various pathogens. A study highlighted its efficacy against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) comparable to established antimycobacterial agents . The benzofuran and thiazole moieties are essential for this activity, as they modulate enzyme and receptor interactions.
| Pathogen | MIC (μg/mL) |
|---|---|
| M. tuberculosis H37Rv | 8 |
| Staphylococcus aureus | 3.12 |
| Escherichia coli | 0.78 |
3. Anticancer Properties
The compound's mechanism of action includes induction of apoptosis in cancer cells through interaction with specific molecular targets. It has been studied for its potential to inhibit tumor growth in various cancer cell lines, showcasing low toxicity towards normal mammalian cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to specific enzymes involved in inflammatory and cancer pathways, modulating their activity.
- Receptor Interaction : It may interact with cellular receptors that regulate apoptosis and immune responses.
Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into structure-activity relationships (SAR). For instance, modifications in the benzofuran or thiazole rings significantly affect the antimicrobial efficacy and anti-inflammatory potential .
Study Highlights:
- Benzofuran Derivatives : A series of benzofuran derivatives were synthesized and evaluated for their anti-tubercular activity, revealing that specific substitutions enhance efficacy .
- Thiazole Moieties : Thiazole-containing compounds showed varied activities against different microbial strains, indicating the importance of structural configuration in biological outcomes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step protocols, including cyclization of benzofuran-thiazole intermediates and sulfamoylation. For example, refluxing intermediates in acetonitrile with potassium carbonate as a base (common in sulfonamide coupling) improves yield . Characterization via -NMR and LC-MS is critical to confirm structural integrity . Side products (e.g., incomplete sulfamoylation) can arise from suboptimal stoichiometry or temperature, necessitating iterative optimization .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and -NMR are essential for verifying molecular mass and carbon environments, particularly for distinguishing ethoxybenzofuran and thiazole moieties . Fluorescence spectroscopy may identify π-π* transitions in the benzofuran system, with excitation/emission maxima around 300/400 nm . Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, with mobile phases like acetonitrile/water (70:30) resolving polar impurities .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) due to structural similarities to sulfonamide-based inhibitors . Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa or MCF-7) at concentrations ≤10 µM assess cytotoxicity. Dose-response curves (IC) should be triplicated to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic properties?
- Methodological Answer : Systematic substitution of the ethoxy group (e.g., replacing with methoxy or fluorine) and modifying the sulfamoyl phenyl group (e.g., introducing electron-withdrawing groups) can enhance metabolic stability. Computational tools like molecular docking (AutoDock Vina) predict binding affinity to targets like carbonic anhydrase IX. In vitro microsomal stability assays (human liver microsomes) quantify metabolic degradation rates .
Q. What experimental strategies resolve contradictions in bioactivity data across different cell lines or assays?
- Methodological Answer : Discrepancies may arise from off-target effects or assay-specific conditions. Use orthogonal assays (e.g., Western blotting for target protein inhibition alongside cell viability) to validate mechanisms. Statistical methods like ANOVA with post-hoc Tukey tests identify significant variations. For example, inconsistent IC values in MCF-7 vs. HEK293 cells may reflect tissue-specific uptake, requiring cellular accumulation studies via LC-MS/MS .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer : X-ray crystallography of the compound bound to purified target proteins (e.g., kinases) reveals binding modes. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS). For intracellular targets, siRNA knockdown of suspected proteins followed by rescue experiments confirms specificity .
Q. What methodologies address low solubility or bioavailability in in vivo models?
- Methodological Answer : Solubility can be improved via salt formation (e.g., sodium or hydrochloride salts) or nanoformulation (liposomes or PLGA nanoparticles). Pharmacokinetic studies in rodents (IV and oral administration) measure bioavailability (AUC). Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) identifies metabolic hotspots .
Data Analysis and Reproducibility
Q. How should researchers statistically validate contradictory results in dose-response experiments?
- Methodological Answer : Apply rigorous power analysis to ensure sample sizes (n ≥ 6) minimize Type I/II errors. Use Bland-Altman plots to assess agreement between replicates. Meta-analysis of independent datasets (e.g., combining results from fluorescence-based and colorimetric assays) identifies systematic biases .
Q. What protocols ensure reproducibility in synthetic batches?
- Methodological Answer : Document reaction parameters (e.g., stirring speed, humidity) and raw material sources (e.g., solvent lot numbers). Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways. Purity thresholds (≥95% by HPLC) and chiral HPLC (if applicable) prevent batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
